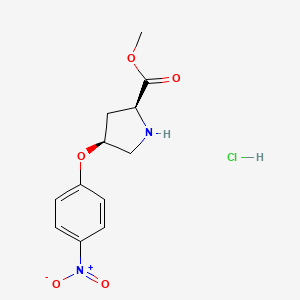

Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl (2S,4S)-4-(4-nitrophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5.ClH/c1-18-12(15)11-6-10(7-13-11)19-9-4-2-8(3-5-9)14(16)17;/h2-5,10-11,13H,6-7H2,1H3;1H/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFZDQYFHKPECA-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrrolidine Ring

The pyrrolidine ring is typically constructed via cyclization reactions starting from appropriate amino acid derivatives or linear precursors. Common methods include:

- Cyclization of N-protected amino acid esters under basic or acidic conditions to form the pyrrolidine ring with the desired stereochemistry.

- Use of chiral starting materials or chiral auxiliaries to ensure the (2S,4S) configuration.

Typical reagents and conditions:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amino acid ester preparation | Methyl esterification of (S)-proline derivatives | Provides the methyl ester at C-2 position |

| Cyclization | Acid or base catalysis (e.g., HCl, NaOH) | Promotes ring closure with stereocontrol |

| Protection/Deprotection | Boc or other protecting groups as needed | Protects amine functionality during steps |

Introduction of the 4-nitrophenoxy Group

The 4-nitrophenoxy substituent is introduced via nucleophilic aromatic substitution (S_NAr) or Williamson ether synthesis:

- Nucleophilic substitution of a halogenated pyrrolidine intermediate with 4-nitrophenol under basic conditions.

- The reaction typically uses bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) to facilitate the ether bond formation.

Reaction conditions:

| Parameter | Typical Values |

|---|---|

| Base | K2CO3, NaH |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |

| Temperature | 50–100 °C |

| Reaction time | Several hours (4–24 h) |

This step is critical for regioselectivity, ensuring substitution at the 4-position of the phenoxy ring, preserving the nitro group intact.

Formation of the Hydrochloride Salt

After the synthesis of the free base compound, conversion to the hydrochloride salt is performed to enhance stability and solubility:

- Treatment with anhydrous hydrogen chloride gas or HCl in organic solvents (e.g., ethereal HCl) under controlled conditions.

- The salt formation typically occurs at low temperature (0–5 °C) to prevent decomposition.

Industrial Scale Synthesis Considerations

Industrial production of this compound involves optimization for yield, purity, and scalability:

- Use of continuous flow reactors to improve reaction control and reproducibility.

- Application of advanced purification techniques such as crystallization and preparative chromatography to isolate the hydrochloride salt with high enantiomeric purity.

- Process intensification by minimizing solvent use and reaction times.

Reaction Scheme Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Chiral amino acid esters, acid/base | Pyrrolidine ring with (2S,4S) stereochemistry |

| 2 | Nucleophilic aromatic substitution | 4-nitrophenol, base (K2CO3/NaH), DMF/DMSO, heat | Introduction of 4-nitrophenoxy group at C-4 |

| 3 | Salt formation | HCl gas or HCl in solvent, low temp | Formation of hydrochloride salt for stability |

Research Findings and Analytical Data

- Stereochemical Integrity: The (2S,4S) configuration is maintained throughout synthesis by starting with chiral precursors and avoiding racemization during cyclization and substitution.

- Yield Optimization: Reaction yields typically range from 60% to 85% depending on reagent purity and reaction time.

- Purity Assessment: Analytical methods such as chiral HPLC, NMR spectroscopy, and mass spectrometry confirm the structure and purity.

- Stability: The hydrochloride salt form exhibits enhanced stability and solubility compared to the free base, facilitating handling and formulation.

Data Table: Typical Reaction Conditions and Yields

| Synthetic Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrolidine ring formation | (S)-proline methyl ester, acid/base | 75–85 | High stereoselectivity |

| 4-nitrophenoxy group introduction | 4-nitrophenol, K2CO3, DMF, 80 °C, 12 h | 65–80 | Requires controlled temperature |

| Hydrochloride salt formation | HCl gas, 0–5 °C, 2 h | >95 | Quantitative salt formation |

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride has been studied for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug design.

Antimicrobial Activity

Research indicates that compounds similar to methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate exhibit antimicrobial properties. The nitrophenoxy group enhances the compound's ability to penetrate bacterial membranes, potentially leading to the development of new antibiotics.

Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

Biological Research

The compound is utilized in various biological assays and research settings:

Proteomics Research

This compound is used as a reagent in proteomics studies to label proteins and analyze their interactions within cellular environments. This application is crucial for understanding protein functions and pathways.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such studies are vital for elucidating the roles of these enzymes in disease states and can lead to the identification of new therapeutic targets.

Case Studies

Several case studies highlight the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Effects | Demonstrated significant activity against Gram-positive bacteria, suggesting potential as a new antibiotic agent. |

| Study 2 | Anti-inflammatory Activity | Showed reduced levels of inflammatory markers in animal models, indicating promise for treating chronic inflammation. |

| Study 3 | Proteomics Application | Successfully labeled target proteins in complex mixtures, facilitating the identification of protein interactions in cancer cells. |

Mechanism of Action

The mechanism by which Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride exerts its effects involves interactions with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways related to inflammation, pain, or cellular signaling.

Comparison with Similar Compounds

Research Implications

- Biological Applications : The target compound’s nitro group may enhance binding to enzymes or receptors requiring electron-deficient aromatic recognition, such as nitroreductases .

- Drug Design : Analogs with bulky substituents (e.g., Analog 4) could be optimized for CNS penetration, while naphthyl-containing derivatives (Analog 3) may target hydrophobic protein pockets .

- Safety Considerations : The irritant classification of most analogs underscores the need for careful handling in laboratory settings .

Biological Activity

Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 247.69 g/mol

- Physical Form : White to light yellow solid

- Purity : Typically around 95% to 97%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, particularly in the central nervous system and possibly in cancer-related pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. It has been shown to:

- Induce apoptosis in cancer cell lines.

- Inhibit cell proliferation in vitro.

A study demonstrated that treatment with this compound reduced the viability of specific cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

Preliminary research suggests that this compound may also possess neuroprotective properties. It appears to:

- Protect neuronal cells from oxidative stress.

- Enhance synaptic plasticity, which is crucial for learning and memory.

Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours. The study concluded that the compound's ability to induce apoptosis was linked to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2.

Study 2: Neuroprotection

A separate investigation focused on the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The findings revealed that pre-treatment with the compound significantly reduced cell death and maintained mitochondrial integrity. The protective effect was associated with the upregulation of antioxidant enzymes.

Data Summary

Q & A

(Basic) What are the established synthetic routes for preparing Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride, and what critical reaction conditions ensure stereochemical fidelity?

Methodological Answer:

The synthesis typically involves coupling a pyrrolidinecarboxylate precursor with 4-nitrophenol derivatives. Key steps include:

- Protection of amino groups : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions .

- Activation of intermediates : Reagents like HOBt (hydroxybenzotriazole) and DIPEA (diisopropylethylamine) in polar aprotic solvents (e.g., DMF) facilitate amide bond formation .

- Stereochemical control : Chiral resolution via HPLC or enzymatic methods ensures retention of the (2S,4S) configuration. Confirmation via chiral stationary-phase chromatography or X-ray crystallography is critical .

(Basic) Which analytical techniques are most reliable for characterizing this compound, and how are purity and structural integrity validated?

Methodological Answer:

- Purity assessment : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is standard, with purity thresholds >98% required for research-grade material .

- Structural confirmation :

- Elemental analysis : Validates stoichiometry of the hydrochloride salt .

(Advanced) How does the 4-nitrophenoxy group influence reactivity in nucleophilic substitution or conjugation reactions?

Methodological Answer:

The 4-nitrophenoxy moiety acts as a leaving group due to its strong electron-withdrawing nitro group, which stabilizes transition states in SNAr (nucleophilic aromatic substitution) reactions. Key considerations:

- Electronic effects : The nitro group enhances electrophilicity at the para position, enabling efficient displacement by amines or thiols in conjugate addition .

- Kinetic studies : Monitor reaction progress via TLC or HPLC to optimize reaction time and temperature, minimizing side reactions like nitro group reduction .

(Advanced) What strategies mitigate stereochemical degradation during prolonged storage or under acidic/basic conditions?

Methodological Answer:

- Storage conditions : Store at –20°C in anhydrous, oxygen-free environments to prevent racemization or hydrolysis .

- Stability assays : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with chiral HPLC assess configurational stability .

- Buffering agents : Use of mild buffers (pH 4–6) during handling avoids protonation of the pyrrolidine nitrogen, which can induce ring puckering and stereochemical inversion .

(Advanced) How can conflicting data on reaction yields or byproduct profiles be resolved when scaling up synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, base strength) to identify critical factors affecting yield .

- Byproduct analysis : LC-MS or GC-MS identifies impurities (e.g., de-esterified products or nitro-reduced derivatives), guiding purification via column chromatography or recrystallization .

- Scale-up protocols : Maintain consistent stirring rates and temperature gradients to ensure reproducibility between lab- and pilot-scale reactions .

(Basic) What safety protocols are essential for handling this compound, given its potential hazards?

Methodological Answer:

- PPE requirements : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of hydrochloride vapors .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with inert materials (e.g., vermiculite) .

- First aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline irrigation .

(Advanced) What methodologies evaluate the compound’s potential as a bioactive intermediate (e.g., PROTACs or enzyme inhibitors)?

Methodological Answer:

- PROTAC conjugation : Click chemistry (e.g., CuAAC) links the pyrrolidine scaffold to E3 ligase ligands (e.g., VHL or CRBN derivatives). Confirm conjugation efficiency via MALDI-TOF .

- Enzyme inhibition assays : Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity to target proteins (e.g., kinases or proteases) .

- Cellular uptake studies : Radiolabeling (e.g., tritium) or fluorescent tagging quantifies intracellular accumulation in cancer cell lines .

(Advanced) How does the hydrochloride salt form impact solubility and crystallinity compared to freebase formulations?

Methodological Answer:

- Solubility profiling : Compare aqueous solubility at physiological pH (6.8–7.4) using shake-flask methods. Hydrochloride salts typically exhibit higher solubility due to ionic dissociation .

- Crystallinity analysis : XRPD (X-ray powder diffraction) identifies polymorphic forms. Hydrochloride salts often form stable hydrates, which influence dissolution rates .

(Basic) What are the recommended storage conditions to prevent hydrolytic degradation of the methyl ester group?

Methodological Answer:

- Anhydrous storage : Use desiccants (e.g., silica gel) in sealed containers under nitrogen or argon .

- Temperature control : Avoid prolonged exposure to >25°C, which accelerates ester hydrolysis. Monitor degradation via periodic NMR or IR spectroscopy .

(Advanced) How can computational modeling (e.g., DFT or MD simulations) predict reactivity or intermolecular interactions of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic attack sites on the pyrrolidine ring or nitro group .

- Molecular docking : Simulate binding poses with target proteins (e.g., proteases) using AutoDock Vina to prioritize synthetic analogs for testing .

- Solvent effects : MD simulations in explicit water models assess hydration effects on conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.